molecular formula C11H11N2NaO2S B1139380 Zileuton sodium

Zileuton sodium

Cat. No.: B1139380
M. Wt: 258.27 g/mol
InChI Key: USURPRPAYRQEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zileuton sodium involves several steps, starting from the basic organic compounds. The key steps include the formation of the benzo[b]thiophene ring and the subsequent introduction of the hydroxyurea moiety. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Zileuton sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups attached to the benzo[b]thiophene ring .

Mechanism of Action

Zileuton sodium exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By reducing leukotriene levels, this compound helps to alleviate inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients . Both the R(+) and S(-) enantiomers of this compound are pharmacologically active as 5-lipoxygenase inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Zileuton Sodium

This compound is unique among these compounds as it directly inhibits the enzyme 5-lipoxygenase, rather than blocking leukotriene receptors. This direct inhibition can lead to a more comprehensive reduction in leukotriene levels, potentially offering more effective control of inflammation and asthma symptoms .

Biological Activity

Zileuton sodium, a potent 5-lipoxygenase (5-LO) inhibitor, is primarily known for its role in the management of asthma and other inflammatory conditions. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.

Zileuton inhibits the enzyme 5-lipoxygenase, which is crucial in the synthesis of leukotrienes from arachidonic acid. Leukotrienes are pro-inflammatory mediators involved in various pathophysiological processes, including asthma and cardiovascular diseases. By blocking 5-LO, zileuton effectively reduces the levels of leukotrienes, leading to decreased inflammation and improved respiratory function.

Therapeutic Applications

Zileuton has been extensively studied for its efficacy in treating asthma. It has shown significant improvements in lung function and reduction in asthma symptoms compared to other treatments like Montelukast. Recent studies have also explored its potential benefits beyond asthma:

  • Chagas Disease : Zileuton has demonstrated trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that zileuton treatment reduces parasitemia and improves cardiac function by modulating inflammatory pathways and increasing suppressor of cytokine signaling (SOCS2) expression in the heart .
  • Neuroprotection : Zileuton's neuroprotective properties have been observed in models of neurodegenerative diseases. It mitigates oxidative toxicity and inflammation by suppressing the MyD88/NF-κB signaling pathway, which is critical in neuroinflammatory responses .

Research Findings

Recent studies have provided insights into zileuton's biological activity across various conditions:

Table 1: Summary of Key Studies on this compound

Study FocusFindingsReference
Asthma TreatmentZileuton significantly improved peak expiratory flow rate (PEFR) compared to Montelukast .
Chagas DiseaseReduced parasitemia and improved cardiac function through SOCS2 modulation .
NeuroprotectionAttenuated oxidative stress and inflammation in BV-2 cells .
Inflammation ReductionDecreased levels of pro-inflammatory cytokines in various models .

Case Studies

  • Asthma Management : In a multicentric clinical trial involving 210 patients with chronic persistent asthma, zileuton extended-release (ER) showed a greater improvement in PEFR (64.8 L/min) compared to Montelukast (40.6 L/min). The study highlighted zileuton's potential as a more effective treatment option for asthma management .
  • Chagas Disease : A study demonstrated that zileuton treatment initiated during early T. cruzi infection significantly reduced inflammatory cell infiltration and improved cardiac function in murine models. This suggests a promising role for zileuton in treating Chagas disease by directly targeting the parasite and modulating immune responses .

Properties

IUPAC Name

sodium;1-[1-(1-benzothiophen-2-yl)ethyl]-1-oxidourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N2O2S.Na/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10;/h2-7H,1H3,(H2,12,14);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USURPRPAYRQEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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